molecular formula C19H16BrN5 B11417711 6-amino-8-(4-bromophenyl)-2-methyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

6-amino-8-(4-bromophenyl)-2-methyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

Cat. No.: B11417711
M. Wt: 394.3 g/mol
InChI Key: USLDAJCEQPIJJC-UHFFFAOYSA-N
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Description

6-AMINO-8-(4-BROMOPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-8-(4-BROMOPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to a series of cyclization and amination reactions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-8-(4-BROMOPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities .

Scientific Research Applications

6-AMINO-8-(4-BROMOPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-8-(4-BROMOPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-8-(2,3-DICHLOROPHENYL)-8,8A-DIHYDRO-1H-ISOCHROMENE-5,7,7-TRICARBONITRILE
  • 6-AMINO-8-(2,4-DICHLOROPHENYL)-8,8A-DIHYDRO-1H-ISOCHROMENE-5,7,7-TRICARBONITRILE

Uniqueness

Compared to similar compounds, 6-AMINO-8-(4-BROMOPHENYL)-2-METHYL-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various halogen bonding interactions, enhancing the compound’s binding affinity to its molecular targets .

Properties

Molecular Formula

C19H16BrN5

Molecular Weight

394.3 g/mol

IUPAC Name

6-amino-8-(4-bromophenyl)-2-methyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C19H16BrN5/c1-25-7-6-14-15(8-21)18(24)19(10-22,11-23)17(16(14)9-25)12-2-4-13(20)5-3-12/h2-6,16-17H,7,9,24H2,1H3

InChI Key

USLDAJCEQPIJJC-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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